2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide
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Overview
Description
2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzene ring substituted with chlorine, ethyl, and fluorine groups, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide typically involves the sulfonation of 2-chloro-4-fluoroaniline followed by N-ethylation. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The N-ethylation step can be achieved using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic substitution: Products include substituted amines or thiols.
Electrophilic substitution: Products include nitro or sulfonated derivatives.
Reduction: Products include primary amines.
Scientific Research Applications
2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antibacterial agent due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide
- N-Fluorobenzenesulfonimide
Uniqueness
2-Chloro-N-ethyl-4-fluorobenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential as an antibacterial agent compared to other sulfonamides.
Properties
Molecular Formula |
C8H9ClFNO2S |
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Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-chloro-N-ethyl-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H9ClFNO2S/c1-2-11-14(12,13)8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3 |
InChI Key |
WCPDLDNKOVBPMC-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
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